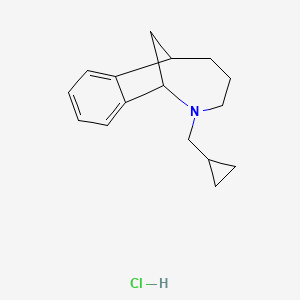
2-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine hydrochloride is a complex organic compound with a unique structure that includes a cyclopropylmethyl group and a hexahydro-1,6-methano-2-benzazocine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine hydrochloride typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of strong bases or acids, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to isolate the compound in its hydrochloride salt form .
化学反応の分析
Types of Reactions
2-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzazocine core or the cyclopropylmethyl group
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
科学的研究の応用
2-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism by which 2-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways . The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other benzazocine derivatives and cyclopropylmethyl-substituted compounds. Examples include:
- 1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine
- Cyclopropylmethylbenzene
- Benzazocine hydrochloride
Uniqueness
What sets 2-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine hydrochloride apart is its unique combination of a cyclopropylmethyl group and a benzazocine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
CAS番号 |
76777-02-1 |
|---|---|
分子式 |
C16H22ClN |
分子量 |
263.80 g/mol |
IUPAC名 |
9-(cyclopropylmethyl)-9-azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride |
InChI |
InChI=1S/C16H21N.ClH/c1-2-6-15-14(5-1)13-4-3-9-17(16(15)10-13)11-12-7-8-12;/h1-2,5-6,12-13,16H,3-4,7-11H2;1H |
InChIキー |
SBZRLBZOFIOKRT-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC(C3=CC=CC=C23)N(C1)CC4CC4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


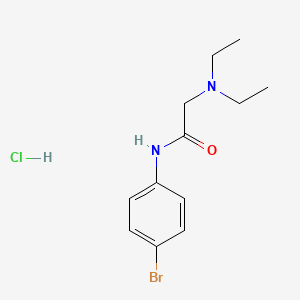
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-phenylacetamide](/img/structure/B14433488.png)
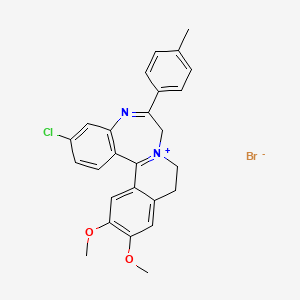
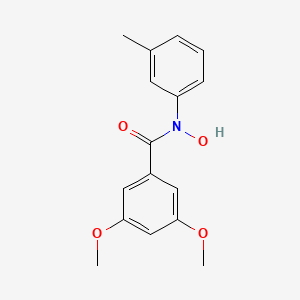
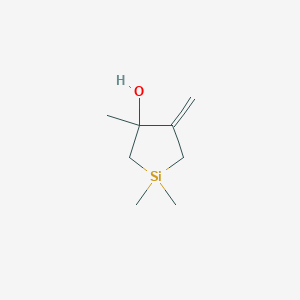

![4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline](/img/structure/B14433518.png)
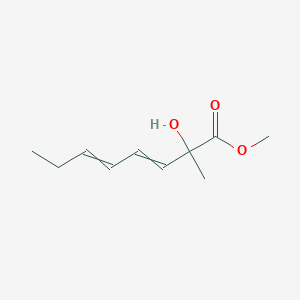
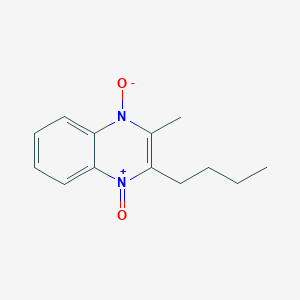


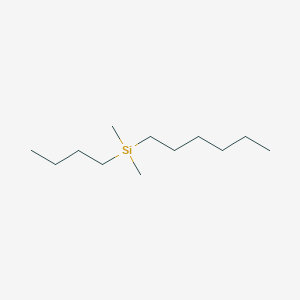
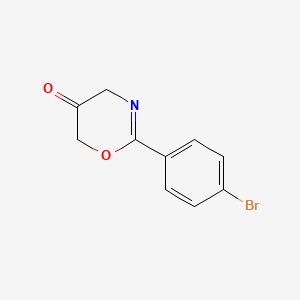
![3-Methyl-2-[(prop-2-en-1-yl)sulfanyl]-1-benzothiophene](/img/structure/B14433556.png)
